molecular formula C15H24O2 B14457725 4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- CAS No. 67633-93-6

4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro-

Cat. No.: B14457725
CAS No.: 67633-93-6
M. Wt: 236.35 g/mol
InChI Key: MKDRAXRIIOTPLJ-UHFFFAOYSA-N
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Description

4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- is a complex organic compound with a unique structure It is characterized by a fused ring system that includes a methano bridge and multiple hydrogenated carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- typically involves multiple steps, starting from simpler organic molecules One common approach is the Diels-Alder reaction, which forms the core structure of the compound

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using catalysts to accelerate reactions, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of bioactive compounds or as a probe to study biological processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Methano-1H-indene, octahydro-
  • 4,7-Methano-1H-indene, octahydro-5-methylene-
  • 4,7-Methano-1H-indene, octahydro-2-methylene-

Uniqueness

Compared to similar compounds, 4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- is unique due to the presence of the diethoxymethyl group, which imparts different chemical reactivity and potential applications. This functional group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

67633-93-6

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

8-(diethoxymethyl)tricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C15H24O2/c1-3-16-15(17-4-2)14-9-10-8-13(14)12-7-5-6-11(10)12/h5-6,10-15H,3-4,7-9H2,1-2H3

InChI Key

MKDRAXRIIOTPLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1CC2CC1C3C2C=CC3)OCC

Origin of Product

United States

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